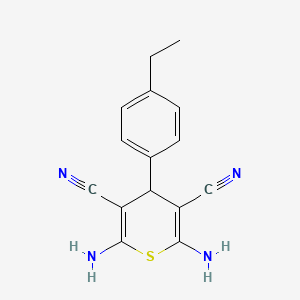

![molecular formula C18H16N4O3 B5513046 5-(4-甲氧基苯基)-1,3-二甲基嘧啶并[4',5':3,4]吡咯并[1,2-b]哒嗪-2,4(1H,3H)-二酮](/img/structure/B5513046.png)

5-(4-甲氧基苯基)-1,3-二甲基嘧啶并[4',5':3,4]吡咯并[1,2-b]哒嗪-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related pyrimido[4,5-c]pyridazine derivatives involves innovative methodologies that can be adapted for the synthesis of 5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione. Notable methods include the reaction of secondary amines with dimethylpyrimido[4,5-c]pyridazine diones in the presence of oxidants, producing derivatives through a tandem SNH–SNH process (Gulevskaya et al., 2001), and a one-pot, three-component synthesis approach for creating 4-aryl-6,8-dimethylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones (Khalafy et al., 2011).

Molecular Structure Analysis

The molecular structure of pyrimido[4,5-c]pyridazine derivatives exhibits a planar fused-ring system, with potential modifications leading to significant changes in its chemical properties and reactivity. Studies on related compounds have shown the importance of the pyrrole and pyridazine rings in determining the compound's electronic and structural characteristics, which can be inferred to apply similarly to the compound (Low et al., 2004).

Chemical Reactions and Properties

Pyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones are known for their remarkable ability to undergo nucleophilic substitution reactions of hydrogen, leading to functionalization or tandem and cascade transformations. This reactivity pattern suggests that the subject compound could participate in similar reactions, offering a pathway to a variety of heterocyclic ring systems (Pozharskii & Gulevskaya, 2005).

Physical Properties Analysis

The physical properties of pyrimido[4,5-c]pyridazine derivatives, such as solubility, melting point, and crystalline structure, are closely tied to their molecular structure. The planar fused-ring system and substituent groups significantly influence these properties, as demonstrated in crystallographic studies (Low et al., 2004).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and redox potential, of pyrimido[4,5-c]pyridazine derivatives can be profoundly affected by substitutions on the pyrimido and pyridazine rings. The presence of electron-donating or withdrawing groups alters the compound's electronic properties and its interaction with various reagents and conditions (Ye et al., 2014).

科学研究应用

合成与反应性

5-(4-甲氧基苯基)-1,3-二甲基嘧啶并[4',5':3,4]吡咯并[1,2-b]哒嗪-2,4(1H,3H)-二酮化合物由于其复杂的结构,在杂环化学领域引起关注。研究表明,具有相似结构的化合物可以发生各种化学反应,从而形成新的衍生物。例如,6,8-二甲基嘧啶并[4,5-c]哒嗪-5,7(6H,8H)-二酮在氧化剂存在下与氨或伯胺反应,生成 4-氨基衍生物。与仲胺的反应很难进行,生成 3-氨基衍生物,这突出了这些杂环化合物的反应性和功能化潜力 (Gulevskaya, Besedin, & Pozharskii, 1999)。

潜在的生物活性

5-(4-甲氧基苯基)-1,3-二甲基嘧啶并[4',5':3,4]吡咯并[1,2-b]哒嗪-2,4(1H,3H)-二酮与类似化合物相比,结构复杂,含有多个官能团,提示其具有潜在的生物活性。例如,某些二氢吡咯和马来酰亚胺衍生物具有结构相似性,已发现它们在化学诱导的致癌作用中表现出抗肿瘤活性和保护特性,而不会对大鼠的肝脏和结肠造成显着改变 (Kuznietsova et al., 2013)。这表明此类化合物有潜力在药物化学中进一步探索。

合成应用

该化合物的独特结构也适用于有机化学中的合成应用。例如,已经报道了通过区域特异性一锅三组分反应合成新型 4-芳基-6,8-二甲基嘧啶并[4,5-c]哒嗪-5,7(6H,8H)-二酮。这些衍生物可以作为潜在的单胺氧化酶抑制剂,证明该化合物作为生物活性分子合成前体的实用性 (Khalafy, Rimaz, Panahi, & Rabiei, 2011)。

属性

IUPAC Name |

8-(4-methoxyphenyl)-3,5-dimethyl-3,5,9,10-tetrazatricyclo[7.4.0.02,7]trideca-1,7,10,12-tetraene-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O3/c1-20-16-13-5-4-10-19-22(13)15(11-6-8-12(25-3)9-7-11)14(16)17(23)21(2)18(20)24/h4-10H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEUMTJRBOKOVDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C3C=CC=NN3C(=C2C(=O)N(C1=O)C)C4=CC=C(C=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-methoxyphenyl)-1,3-dimethylpyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

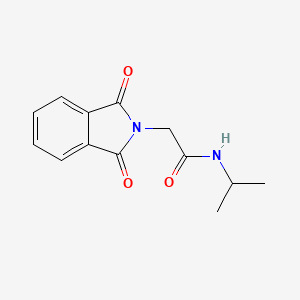

![4-methyl-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-4-piperidinyl}-1H-benzimidazole](/img/structure/B5512967.png)

![methyl 4-(2-{3-oxo-3-[(3-pyridinylmethyl)amino]propanoyl}carbonohydrazonoyl)benzoate](/img/structure/B5512975.png)

![4-(5-{[(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)imino]methyl}-2-furyl)benzoic acid](/img/structure/B5513003.png)

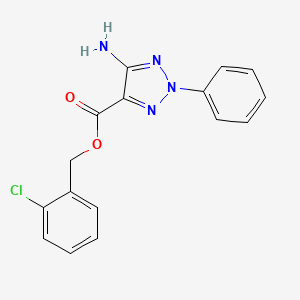

![1-(2-chlorophenyl)-4-[(2-cyclopropyl-4-methyl-5-pyrimidinyl)carbonyl]-5-methyl-2-piperazinone](/img/structure/B5513012.png)

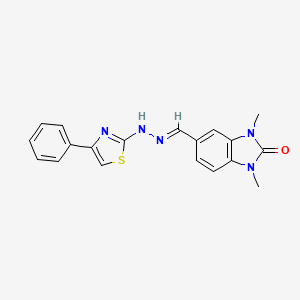

![6-[3-(1-benzyl-1H-imidazol-2-yl)-1-piperidinyl]-9H-purine](/img/structure/B5513018.png)

![2-amino-4-(2,5-dimethylphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5513034.png)

![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-1-propanone](/img/structure/B5513040.png)

![4-[(3S*,4S*)-3,4-dihydroxy-4-methylpiperidin-1-yl]-1-(4-methoxyphenyl)-4-oxobutan-1-one](/img/structure/B5513050.png)

![3-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-oxazolidine](/img/structure/B5513058.png)

![2-(1-adamantyl)-N-[(5-ethyl-1,3,4-thiadiazol-2-yl)methyl]acetamide](/img/structure/B5513065.png)